3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound with the molecular formula C24H22N2O5 This compound is characterized by the presence of three methoxy groups attached to a benzene ring, a benzoxazole moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps. One common approach starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which can be synthesized from p-cresol through aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . The aldehyde group is then converted to the corresponding benzamide through a series of reactions involving amination and coupling with the benzoxazole derivative .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also carefully managed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3,4,5-Trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins, such as Taq polymerase and telomerase, and to trigger caspase activation through oxidative mechanisms . These interactions can lead to various biological effects, including the modulation of cell signaling pathways and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: An intermediate in the synthesis of the target compound.
3,4,5-Trimethoxyamphetamine: A related compound with similar structural features.
3,4,5-Trimethoxyphenyl-β-aminopropane: Another structurally similar compound.
Uniqueness
3,4,5-Trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of both the trimethoxybenzene and benzoxazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-5-10-19-18(11-14)26-24(31-19)15-6-8-17(9-7-15)25-23(27)16-12-20(28-2)22(30-4)21(13-16)29-3/h5-13H,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIGXWJTRAUCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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